molecular formula C12H9FN2O B5596172 N-(3-fluorophenyl)pyridine-3-carboxamide

N-(3-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B5596172
M. Wt: 216.21 g/mol
InChI Key: SMWLNSYGXXNZCJ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The core pyridine-3-carboxamide (nicotinamide) scaffold is a privileged structure in drug discovery, often serving as a bioisostere for benzene rings to improve pharmacokinetic properties and facilitate hydrogen bonding with biological targets . This compound serves as a key synthetic intermediate or structural motif in the development of novel therapeutic agents. Pyridine carboxamide derivatives are actively explored in various research domains, including the development of new antibacterial agents and inhibitors of specific pain targets like Nav1.8 . The structural motif of anilino-pyridine is also found in potent, orally active kinase inhibitors developed for cancer treatment, highlighting the therapeutic potential of this chemical class . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-fluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWLNSYGXXNZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)pyridine-3-carboxamide typically involves the reaction of 3-fluoroaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the pyridine or phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorophenyl group can improve the compound’s binding affinity to biological targets, making it a valuable scaffold for developing new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting various diseases. Its ability to interact with specific enzymes and receptors makes it a candidate for further investigation in drug discovery.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity, allowing it to modulate the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

IMB-1402

  • Structure: N-(2-(4-Bromophenoxy)ethyl)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide.
  • Activity: Exhibits potent anti-tubercular activity (MIC = 0.025 µg/mL against M. tuberculosis H37Rv). The 4-bromophenoxyethyl group enhances target engagement with mycobacterial enzymes, while the pyridine-3-carboxamide core facilitates membrane penetration .
  • Comparison : Unlike N-(3-fluorophenyl)pyridine-3-carboxamide, IMB-1402 incorporates an imidazo-pyridine fused ring system, which broadens its π-π stacking interactions but may reduce synthetic accessibility.

P3C (Reference Inhibitor)

  • Structure: 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridine-3-yl)pyridine-3-carboxamide.
  • Activity : Inhibits E. coli Gyrase B with IC50 = 0.037 µM. The bromopyrazolyl moiety interacts with ILE94 in the enzyme’s active site .
  • Comparison : this compound lacks the bromopyrazolyl group but may compensate with fluorine-mediated hydrophobic interactions. Molecular docking suggests comparable binding energies for derivatives with optimized substituents .

Anti-Inflammatory and Anticancer Agents

4-Dimethylamino-N-(2,4-difluorophenyl)pyridine-3-carboxamide

  • Activity : Blocks inflammatory pathways by inhibiting iodide-induced responses. The difluorophenyl group enhances electron withdrawal, stabilizing ligand-receptor interactions .
  • Comparison: The mono-fluorophenyl substitution in this compound may reduce anti-inflammatory potency but improve selectivity for other targets.

Linomide

  • Structure: N-phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxoquinoline-3-carboxamide.
  • Activity: Anti-angiogenic effects via cytostatic action on endothelial cells (IC50 > 100 µg/mL). The quinoline core and carboxamide group are critical for disrupting blood vessel formation .

Complex II Inhibitors (Fungicides)

  • Examples :
    • 2-(Difluoromethyl)-N-(1,1,3-trimethylindan-4-yl)pyridine-3-carboxamide (A.3.32) .
    • 2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethylindan-4-yl)pyridine-3-carboxamide (A.3.34) .
  • Activity: These derivatives inhibit fungal Complex II (succinate dehydrogenase) with EC50 values in the nM range. Bulky indan substituents enhance hydrophobic binding to the enzyme’s ubiquinone pocket.

Structural and Pharmacokinetic Trends

Key Structural Modifications

Compound Core Structure Substituents Bioactivity
This compound Pyridine-3-carboxamide 3-Fluorophenyl Broad-spectrum (hypothesized)
IMB-1402 Imidazo-pyridine 4-Bromophenoxyethyl Anti-tubercular (MIC: 0.025 µg/mL)
P3C Bipyridine Bromopyrazolyl, ethylcarbamoyl Gyrase B inhibition (IC50: 0.037 µM)
A.3.32 Pyridine-3-carboxamide Difluoromethyl, trimethylindan Fungicidal (EC50: <10 nM)

Fluorine’s Role

  • Electron Withdrawal : Enhances hydrogen-bond acceptor strength of the carboxamide group.
  • Lipophilicity: The 3-fluorophenyl group increases logP, improving membrane permeability (cf. non-fluorinated analogs in ) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism, as observed in VX-445 derivatives () .

Q & A

Q. Optimization Strategies :

  • Catalyst selection : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates .
  • Temperature control : Reactions performed at 0–25°C reduce decomposition of thermally sensitive intermediates.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants, while additives like DMAP accelerate reaction rates.

How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm). Fluorine substituents cause splitting patterns due to ¹⁹F-¹H coupling .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 231.08) and fragmentation pathways.

Q. Crystallographic Methods :

  • Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
  • ORTEP diagrams : Visualize thermal ellipsoids to assess conformational flexibility of the fluorophenyl group .

What strategies are employed to resolve contradictions in biological activity data of this compound across different studies?

Advanced Research Question
Contradictions in activity data (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Experimental variability : Differences in assay conditions (pH, temperature) or cell lines.
  • Structural analogs : Impurities or by-products in synthesized batches (e.g., incomplete fluorination).

Q. Methodological Solutions :

  • Dose-response standardization : Use a unified protocol (e.g., fixed incubation time, ATP concentration in kinase assays).
  • Comparative SAR studies : Evaluate analogs (e.g., N-(4-fluorophenyl) or N-(2-chlorophenyl) derivatives) to isolate fluorine’s role in activity .

Q. Molecular Dynamics (MD) Simulations :

  • Trajectory analysis : Simulate ligand-receptor complexes (50–100 ns) to assess stability of hydrogen bonds between the carboxamide and receptor residues (e.g., Arg-78 in mGlu5) .

Q. Pharmacophore Modeling :

  • Define essential features (e.g., hydrogen bond acceptors, aromatic rings) to guide analog design for improved blood-brain barrier penetration.

What advanced analytical techniques are used to study the degradation pathways and stability of this compound under physiological conditions?

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxamide or defluorinated species).
  • Thermal Analysis : DSC and TGA to determine melting points and decomposition thresholds (>200°C) .

Q. Stability Optimization :

  • Lyophilization : Improve shelf-life by removing hydrolytic water.
  • Excipient screening : Use cyclodextrins to enhance solubility and prevent aggregation in aqueous buffers.

How does the fluorine substituent in this compound influence its pharmacokinetic properties compared to non-fluorinated analogs?

Advanced Research Question

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analog in rat liver microsomes).
  • Bioavailability : Improved oral absorption (F = 65% vs. 42% in murine models) due to reduced first-pass metabolism .

What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?

Advanced Research Question
Challenges :

  • Low yield in coupling steps : Scalable alternatives to EDCI (e.g., flow chemistry with immobilized catalysts).
  • Purification bottlenecks : Replace column chromatography with crystallization (solvent: ethyl acetate/hexane).

Q. Solutions :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-fluorophenyl)pyridine-3-carboxamide
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